5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide
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Overview
Description
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl group and a benzamide moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an agonist for G protein-coupled receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of pain, inflammation, and metabolic diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent agonist for G protein-coupled receptor-35 (GPR35). The compound binds to GPR35, activating downstream signaling pathways that mediate its biological effects. These pathways may include the modulation of intracellular calcium levels and the activation of various kinases.
Comparison with Similar Compounds
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide can be compared with other similar compounds, such as:
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
These compounds share structural similarities but may differ in their chemical properties and biological activities. The presence of different substituents, such as methoxy or fluoro groups, can influence their potency, selectivity, and overall effectiveness as GPR35 agonists.
Properties
CAS No. |
24028-43-1 |
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Molecular Formula |
C15H12BrN5O2 |
Molecular Weight |
374.19 g/mol |
IUPAC Name |
5-bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C15H12BrN5O2/c16-10-6-7-13(23-9-14-18-20-21-19-14)12(8-10)15(22)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,22)(H,18,19,20,21) |
InChI Key |
LOUZFMUUTWRZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=NNN=N3 |
Origin of Product |
United States |
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